Physicochemical Profiling and Synthetic Applications of 2-(2,2-Difluoroethanesulfonyl)acetic Acid
Physicochemical Profiling and Synthetic Applications of 2-(2,2-Difluoroethanesulfonyl)acetic Acid
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 2-(2,2-difluoroethanesulfonyl)acetic acid (CAS: 1178684-85-9) has emerged as a highly versatile building block[1]. By combining the lipophilic hydrogen-bond donating capacity of a difluoroethyl group with the metabolic robustness of a sulfone, this molecule serves as a premium bioisostere for modulating membrane permeability and target affinity.
This technical guide provides a comprehensive analysis of its physicochemical properties, structural logic, and field-proven synthetic methodologies, designed to empower researchers in seamlessly integrating this moiety into complex active pharmaceutical ingredients (APIs).
Physicochemical Properties & Structural Logic
Understanding the intrinsic properties of 2-(2,2-difluoroethanesulfonyl)acetic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule is characterized by a highly polarized C-H bond within the CF2H group, which acts as a competent hydrogen bond donor—a unique trait among polyfluorinated motifs [2].
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the compound, essential for computational modeling and analytical verification[1][3].
| Property | Value |
| Chemical Name | 2-(2,2-difluoroethanesulfonyl)acetic acid |
| CAS Number | 1178684-85-9 |
| Molecular Formula | C4H6F2O4S |
| Molecular Weight | 188.15 g/mol |
| Monoisotopic Mass | 187.995 Da |
| SMILES String | C(C(F)F)S(=O)(=O)CC(=O)O |
| Predicted Collision Cross Section ([M-H]⁻) | 127.1 Ų |
| GHS Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H336 (STOT SE 3) |
Pharmacophore Mapping
The utility of this building block lies in its tripartite structural logic. Each functional group plays a distinct mechanistic role when incorporated into a drug candidate.
Pharmacological logic and modular utility of the 2-(2,2-difluoroethanesulfonyl)acetic acid building block.
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The 2,2-Difluoroethyl Group: Acts as a lipophilic isostere of a carbinol group ( CH2OH ). The electron-withdrawing nature of the fluorine atoms polarizes the adjacent C-H bond, enabling it to participate in non-covalent interactions within target binding pockets [4].
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The Sulfone Moiety: Provides a rigid, tetrahedral geometry that projects the difluoroethyl group into specific spatial vectors. It is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) and serves as a strong hydrogen-bond acceptor.
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The Acetic Acid Motif: Serves as the synthetic handle. It readily undergoes standard amide coupling reactions with primary or secondary amines, allowing for late-stage functionalization of complex scaffolds.
Synthetic Methodologies and Workflows
To ensure scientific integrity and reproducibility, the synthesis of 2-(2,2-difluoroethanesulfonyl)acetic acid must be treated as a self-validating system. The protocol detailed below explains not just the steps, but the causality behind the experimental choices.
Step-by-Step Synthesis Protocol
The standard approach involves a three-step sequence: S-alkylation, oxidation, and controlled hydrolysis.
Synthetic workflow for the preparation of 2-(2,2-difluoroethanesulfonyl)acetic acid.
Step 1: Thioetherification (S-Alkylation)
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Procedure: To a solution of ethyl thioglycolate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate ( K2CO3 , 1.5 eq). Stir for 15 minutes, then dropwise add 2,2-difluoroethyl triflate (1.1 eq). Heat the mixture to 80°C for 4 hours.
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Causality: K2CO3 is specifically chosen over stronger bases (like NaH) to prevent the base-catalyzed β -elimination of the triflate, which would yield unwanted difluoroethylene gas. DMF provides optimal solvation for the carbonate salt, accelerating the SN2 displacement.
Step 2: Oxidation to the Sulfone
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Procedure: Dissolve the crude thioether intermediate in dichloromethane (DCM) and cool to 0°C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) in portions. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous Na2S2O3 .
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Causality: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. The first oxidation is highly exothermic; thus, mCPBA must be added at 0°C to prevent thermal runaway and non-specific cleavage of the C-S bond. Warming to room temperature provides the activation energy required to drive the sterically hindered second oxidation step to completion.
Step 3: Ester Hydrolysis
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Procedure: Dissolve the ethyl sulfonyl acetate intermediate in a 3:1 mixture of THF/ H2O . Add lithium hydroxide monohydrate ( LiOH⋅H2O , 2.0 eq) and stir strictly at room temperature for 3 hours. Acidify to pH 2 using 1M HCl and extract with ethyl acetate.
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Causality: β -sulfonyl carboxylic acids are highly susceptible to thermal decarboxylation (similar to β -keto acids). Therefore, the hydrolysis must be performed under mild conditions at room temperature. THF is used to solubilize the organic ester, while water dissolves the LiOH, creating a homogenous biphasic interface for the reaction.
Analytical Characterization & Quality Control
To validate the integrity of the synthesized 2-(2,2-difluoroethanesulfonyl)acetic acid, a rigorous analytical panel is required. The following spectral markers serve as a self-validating system for compound identity and purity.
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¹H NMR (400 MHz, DMSO-d6): The signature of the difluoroethyl group is the terminal proton ( CF2H ), which appears as a distinct triplet of triplets (tt) around δ 6.10 - 6.40 ppm. This complex splitting is caused by large geminal coupling to the two fluorine atoms ( 2JHF≈54 Hz ) and vicinal coupling to the adjacent methylene protons ( 3JHH≈4.5 Hz ). The methylene protons adjacent to the sulfone ( CH2CF2 ) appear as a multiplet around δ 3.80 ppm, while the isolated methylene between the sulfone and the carboxylic acid ( SO2CH2COOH ) appears as a sharp singlet at δ 4.25 ppm.
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¹⁹F NMR (376 MHz, DMSO-d6): Exhibits a doublet of triplets (dt) at approximately δ -114.5 ppm, confirming the presence of the gem-difluoro moiety.
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LC-MS (ESI): In negative ion mode, the compound readily loses the acidic proton, yielding a dominant [M-H]⁻ peak at m/z 186.9[3].
Conclusion
2-(2,2-difluoroethanesulfonyl)acetic acid is a highly specialized, structurally logical building block that addresses critical challenges in medicinal chemistry. By leveraging the unique hydrogen-bonding profile of the difluoroethyl group and the metabolic stability of the sulfone, application scientists can systematically improve the physicochemical properties of drug candidates. Adherence to the strict, causality-driven synthetic and analytical protocols outlined in this guide ensures high-fidelity integration of this moiety into advanced therapeutic programs.
References
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NextSDS. "2-(2,2-difluoroethanesulfonyl)acetic acid — Chemical Substance Information." NextSDS Substance Database. URL: [Link]
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PubChemLite. "1178684-85-9 (C4H6F2O4S) - Structural Information and Predicted Collision Cross Section." University of Luxembourg / PubChem. URL:[Link]
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Prakash, G. K. S., & Hu, J. "Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides." Accounts of Chemical Research, 2007. URL:[Link]
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Sap, J. B. I., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, Royal Society of Chemistry, 2021. URL:[Link]
